molecular formula C15H15NOS B257286 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine

3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine

Cat. No. B257286
M. Wt: 257.4 g/mol
InChI Key: CRZWGLPTVJNIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine, also known as PTCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PTCP belongs to the class of pyrrolidine derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine is not fully understood. However, it has been suggested that 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine exerts its biological effects by inhibiting various signaling pathways involved in cell growth and survival. 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy. 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has several advantages as a potential drug candidate. It exhibits potent biological activity against cancer cells and has been found to sensitize cancer cells to chemotherapy. It also exhibits anti-inflammatory and antiviral activities, making it a potential candidate for the treatment of various diseases. However, there are some limitations to using 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Its toxicity and pharmacokinetic properties are also not well characterized, which may limit its use in animal studies and clinical trials.

Future Directions

There are several future directions for the use of 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine in drug discovery and development. One potential direction is to explore the use of 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine as an adjuvant therapy for cancer treatment. 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy. Another potential direction is to explore the use of 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine in the treatment of inflammatory and viral diseases. 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has been found to exhibit anti-inflammatory and antiviral activities, making it a potential candidate for the treatment of diseases such as hepatitis C and rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine and to characterize its toxicity and pharmacokinetic properties.

Synthesis Methods

3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine can be synthesized using a multi-step procedure involving the reaction of 2-thiophenecarboxylic acid with phenylhydrazine followed by the condensation reaction with 2-bromoacetophenone. The resulting product is then subjected to a cyclization reaction to yield 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine. The purity and yield of 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine can be improved using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has been found to exhibit various biological activities that make it a potential candidate for drug discovery and development. One of the most promising applications of 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine is in the field of cancer research. 3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

3-Phenyl-1-(2-thienylcarbonyl)pyrrolidine

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

(3-phenylpyrrolidin-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C15H15NOS/c17-15(14-7-4-10-18-14)16-9-8-13(11-16)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2

InChI Key

CRZWGLPTVJNIKA-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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